

# Physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-bromobutanoic acid  
hydrobromide

Cat. No.: B1283170

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-4-bromobutanoic Acid Hydrobromide**

## Introduction

**2-Amino-4-bromobutanoic acid hydrobromide** is a versatile synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromo group on the side chain along with amino and carboxylic acid functionalities, allows for a diverse range of chemical modifications. This trifunctional nature makes it a crucial building block for the synthesis of unnatural amino acids and complex bioactive molecules.<sup>[1]</sup> Notably, it serves as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.<sup>[2]</sup> This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

## Physical and Chemical Properties

The physical and chemical properties of **2-Amino-4-bromobutanoic acid hydrobromide** are summarized in the tables below. The compound exists as different stereoisomers, with the (S)-(+)-enantiomer being commonly referenced.

Table 1: General Properties of **2-Amino-4-bromobutanoic acid hydrobromide**

Property	Value	Reference
Molecular Formula	C4H9Br2NO2	[2][3][4][5]
Molecular Weight	262.93 g/mol	[3][4][5]
Appearance	White crystalline powder	[2]
CAS Number	15159-65-6 ((S)-enantiomer)	[2][3][5]
76338-90-4 (racemate)	[4]	
177472-34-3 ((R)-enantiomer)	[6]	

Table 2: Physicochemical Data of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

Property	Value	Reference
Melting Point	189 °C (decomposes)	[5]
Optical Activity ([ $\alpha$ ] <sub>20/D</sub> )	+16° (c = 1 in methanol)	
Solubility	Soluble in water and methanol	[5]
Assay	97%	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-4-bromobutanoic acid hydrobromide**.

Table 3: <sup>1</sup>H NMR Spectral Data

Proton Assignment	Approximate Chemical Shift ( $\delta$ ) in ppm	Multiplicity
-CH(NH <sub>3</sub> <sup>+</sup> )-	~4.2-4.4	Triplet (t)
-CH <sub>2</sub> Br	~3.5-3.7	Triplet (t)
-CH <sub>2</sub> -CH <sub>2</sub> Br	~2.4-2.6	Multiplet (m)
<a href="#">[1]</a>		

Table 4: Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
Carboxylic Acid (O-H)	Stretching	2500-3300 (broad)
Carboxylic Acid (C=O)	Stretching	1700-1730
Ammonium (N-H)	Stretching	2800-3200
Alkyl Halide (C-Br)	Stretching	500-600
<a href="#">[1]</a>		

## Experimental Protocols

Several methods for the synthesis of **2-Amino-4-bromobutanoic acid hydrobromide** have been reported, often starting from readily available amino acids like L-methionine or through the ring-opening of lactones.

### Synthesis from L-Homoserine

One common method involves the reaction of homoserine with a solution of hydrogen bromide in acetic acid.[\[2\]](#)

Methodology:

- Weigh 1.19 g (10 mmol) of homoserine and place it in a 100 mL sealed tube.

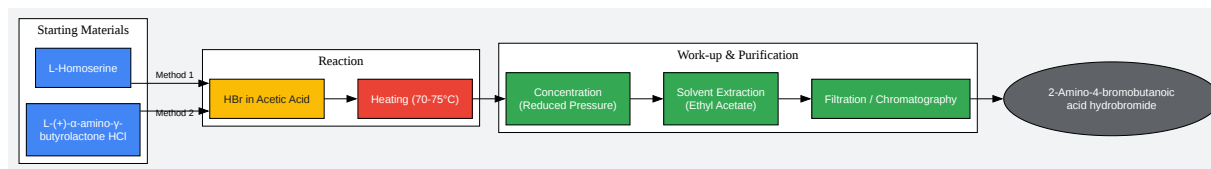
- Add 16 mL of a 33% hydrogen bromide solution in acetic acid.
- Heat the reaction mixture in an oil bath at 75°C for 6 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess acid, yielding the crude product.
- Extract the crude product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The resulting crude product can be further purified by column chromatography.[\[2\]](#)

## Synthesis from L-(+)- $\alpha$ -amino- $\gamma$ -butyrolactone hydrochloride

This method involves the ring-opening of a lactone with hydrobromic acid.[\[2\]](#)

Methodology:

- In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)- $\alpha$ -amino- $\gamma$ -butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.[\[2\]](#)
- Stir the mixture at room temperature for 30 minutes.
- Heat the reaction to 70°C and maintain this temperature for 9 hours, ensuring the pressure remains below 0.5 MPa.[\[2\]](#)
- Stop the heating and allow the mixture to cool to room temperature with continuous stirring.
- Filter the resulting precipitate and wash the filter cake with diethyl ether.
- Dry the solid under a vacuum to a constant weight to obtain the final product as a white solid powder.[\[2\]](#)



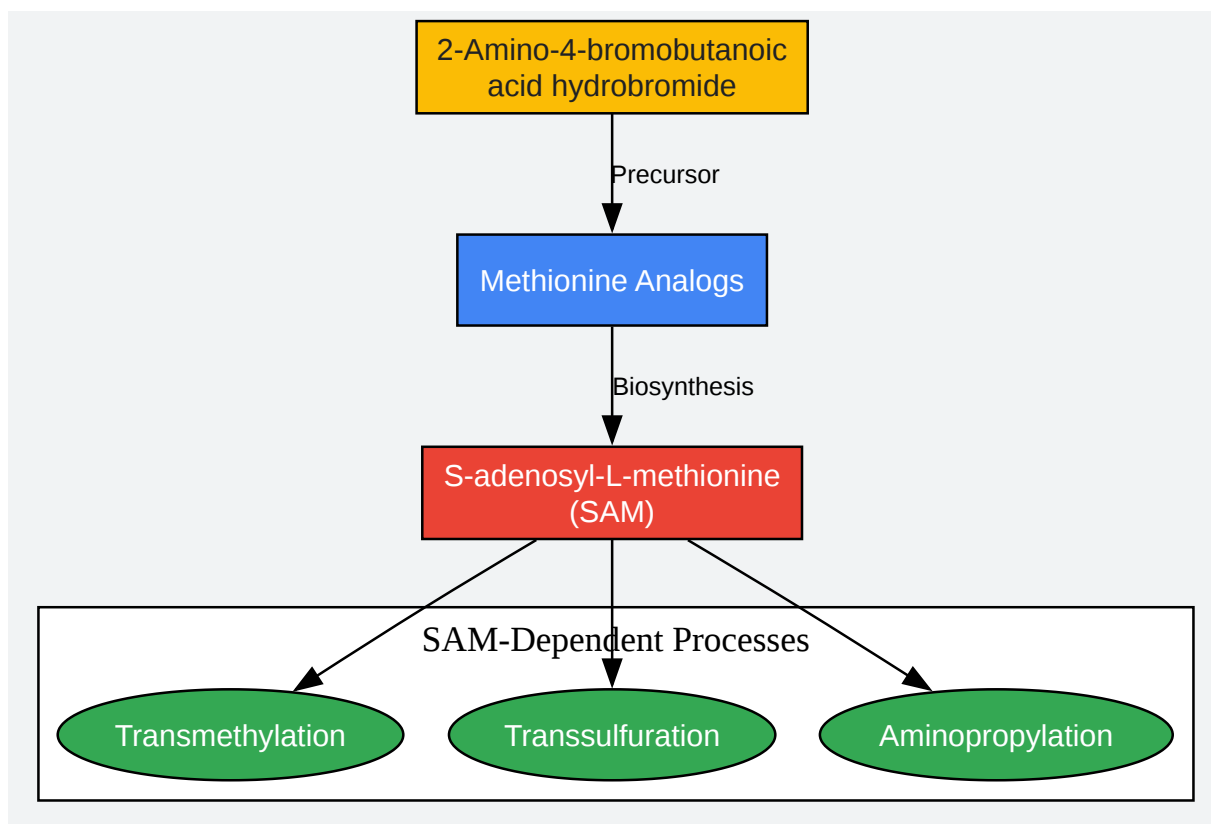
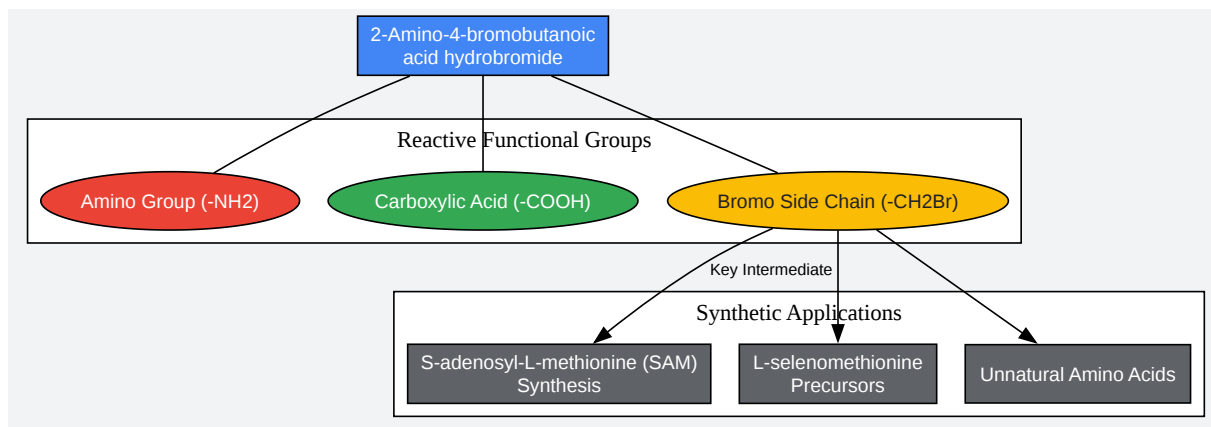
[Click to download full resolution via product page](#)

Synthetic workflow for **2-Amino-4-bromobutanoic acid hydrobromide**.

## Reactivity and Applications

The synthetic utility of **2-Amino-4-bromobutanoic acid hydrobromide** arises from its three reactive sites: the amino group, the carboxylic acid group, and the bromo-functionalized side chain. The bromine atom is a good leaving group, making the γ-carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of novel amino acid derivatives.<sup>[1]</sup>

A significant application is its use as an intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial cofactor in numerous biological methylation reactions.<sup>[2]</sup> It is also used to prepare precursors for L-selenomethionine, a compound with potential anti-cancer properties.<sup>[2]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | C<sub>4</sub>H<sub>9</sub>Br<sub>2</sub>NO<sub>2</sub> | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-bromobutanoic acid hydrobromide | C<sub>4</sub>H<sub>9</sub>Br<sub>2</sub>NO<sub>2</sub> | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. (R)-2-Amino-4-bromobutanoic acid-HBr | C<sub>4</sub>H<sub>9</sub>Br<sub>2</sub>NO<sub>2</sub> | CID 71308127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283170#physical-and-chemical-properties-of-2-amino-4-bromobutanoic-acid-hydrobromide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)